5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O2S/c14-10-6-5-9(21-10)11(19)16-13-18-17-12(20-13)7-1-3-8(15)4-2-7/h1-6H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFHFZQOROWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Chlorobenzohydrazide with Carbon Disulfide
Acylhydrazides undergo cyclodehydration to form 1,3,4-oxadiazoles. For 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine:
- Reagents : 4-Chlorobenzohydrazide, carbon disulfide, potassium hydroxide.
- Conditions : Reflux in ethanol (12 h), followed by acidification with HCl.
- Mechanism :
$$
\text{RCONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{RC(=S)NHNH}2 \xrightarrow{\Delta} \text{RC(=N–NH}2\text{)S} \xrightarrow{\text{-H}_2\text{S}} \text{Oxadiazole}
$$
- Yield : 68–72% after recrystallization from ethanol.
Amide Coupling with 5-Bromothiophene-2-Carboxylic Acid
Carbodiimide-Mediated Coupling
Procedure :
- Activate 5-bromothiophene-2-carboxylic acid (1.0 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous DMF.
- Add 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and stir at 25°C for 24 h.
- Workup : Dilute with ethyl acetate, wash with NaHCO₃ and brine, dry over MgSO₄, and purify via silica chromatography.
- Yield : 85–89%.
One-Pot Oxadiazole Formation and Amidation
Copper-catalyzed tandem reactions streamline synthesis:
- Reagents :
- 4-Chlorobenzoic acid (1.0 equiv)
- 5-Bromothiophene-2-carbonyl chloride (1.1 equiv)
- CuI (20 mol%), 1,10-phenanthroline (40 mol%)
- Conditions : 120°C in 1,4-dioxane (17 h).
- Mechanism :
$$
\text{ArCOOH} + \text{RCOCl} \xrightarrow{\text{Cu, Cs}2\text{CO}3} \text{Ar–N–N–CO–R} \xrightarrow{\Delta} \text{Oxadiazole}
$$
- Yield : 87% after purification.
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Solid-Phase Synthesis
Immobilize 4-chlorobenzohydrazide on Wang resin. Perform cyclization with POCl₃, then cleave with TFA to yield oxadiazol-2-amine. Couple with 5-bromothiophene-2-carboxylic acid using DIC/HOBt.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization Agent | POCl₃ | PCl₅ (cost-effective) |
| Solvent | DMF | Toluene (recyclable) |
| Purification | Column Chromatography | Crystallization (MeOH/H₂O) |
| Yield | 85–91% | 78–82% (batch process) |
Key Challenges :
- Byproduct Formation : Residual thiourea derivatives from incomplete cyclization.
- Scale-Up Limits : Exothermic reactions require controlled heating and cooling systems.
Analytical Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Halogen substitution reactions can modify the bromine or chlorine atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring may enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared with several derivatives that modulate the oxadiazole and carboxamide moieties. Key analogues include:
Key Observations :
- Carboxamide Backbone : Substituting thiophene with benzamide (F1374-0808) decreases planarity, possibly affecting membrane permeability and target interactions .
- Multi-Halogenated Analogues : Dichlorophenyl derivatives (F2518-0041) exhibit increased lipophilicity (logP ~6.0 estimated) compared to the target compound (logP ~5.5), which may enhance cellular uptake but also toxicity .
Physicochemical Properties
| Property | Target Compound | F1374-0140 (4-Fluorophenyl) | F2518-0041 (2,5-Dichlorophenyl) | OX1 (Naphthol-Oxadiazole) |
|---|---|---|---|---|
| Molecular Weight | 373.67 g/mol | 357.21 g/mol | 428.12 g/mol | 327.75 g/mol |
| logP (Calculated) | ~5.5 | ~5.1 | ~6.0 | ~3.8 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 4 |
| Polar Surface Area | ~31 Ų | ~31 Ų | ~31 Ų | ~65 Ų |
| Solubility (logSw) | -5.86 | -5.50 (est.) | -6.20 (est.) | -4.10 |
Insights :
- The target compound’s moderate logP (~5.5) and low polar surface area (~31 Ų) suggest favorable membrane permeability, whereas OX1’s higher polarity reduces bioavailability despite lower cytotoxicity .
Biological Activity
5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly as a selective T-type calcium channel inhibitor. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H7BrClN3O2S. The compound features a complex structure that includes:
- Bromine and Chlorine Atoms : These halogen substituents enhance the compound's reactivity and biological activity.
- Oxadiazole Ring : Known for its pharmacological properties, this ring contributes to the compound's interaction with various biological targets.
- Thiophene Ring : This heterocyclic structure is associated with several biological activities.
The primary mechanism of action for this compound involves its selective inhibition of T-type calcium channels. These channels play a crucial role in regulating neuronal excitability and pain transmission pathways. By modulating these channels, the compound may have therapeutic implications in treating neurological and cardiovascular disorders such as epilepsy and chronic pain conditions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens using methods such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Not specified |
| Escherichia coli | 8.33 - 23.15 | Not specified |
| Bacillus subtilis | 4.69 - 22.9 | Not specified |
The compound demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis, with synergistic effects observed when combined with established antibiotics like Ciprofloxacin .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study reported significant antibacterial activity against multiple strains, with particular efficacy against Gram-positive bacteria .
- Calcium Channel Inhibition : Research indicated that the compound selectively inhibits T-type calcium channels, which could be beneficial in managing conditions like chronic pain and epilepsy.
- Synergistic Effects : The compound has displayed synergistic effects when tested alongside other antimicrobial agents, enhancing their efficacy against resistant strains .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Bromination of Thiophene : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS).
- Coupling Reaction : The brominated thiophene is coupled with the oxadiazole derivative using coupling agents like EDCI or DCC.
Q & A
Q. Critical Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dry DMF or THF | Enhances reaction homogeneity |
| Temperature | 0–5°C (coupling step) | Minimizes side reactions |
| Catalyst | DMAP (for acylation) | Accelerates amide bond formation |
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity .
Basic: Which spectroscopic techniques are essential for structural characterization of this compound, and how are they applied?
Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons/carbons in the thiophene (δ 6.8–7.5 ppm), oxadiazole (δ 8.1–8.3 ppm), and chlorophenyl (δ 7.4–7.6 ppm) moieties .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₈BrClN₃O₂S⁺, exact mass 403.92 g/mol) .
IR Spectroscopy : Identifies amide C=O stretch (~1680 cm⁻¹) and C-Br/C-Cl vibrations (~600–800 cm⁻¹) .
Q. Comparative Data :
| Condition | Yield Without Iodine | Yield With Iodine |
|---|---|---|
| POCl₃, 80°C, 6 hrs | 55% | 78% |
Post-reaction quenching with ice-water and neutralization with NaHCO₃ improves isolable product .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Discrepancies may arise from assay variability or structural analogs. Methodological approaches include:
Standardized Assays :
- Use CLSI guidelines for antimicrobial testing (MIC values against S. aureus and E. coli) .
- For anticancer activity, employ MTT assays on MCF-7 and HeLa cell lines with IC₅₀ calculations .
Structural Analog Comparison :
- Compare with 5-chloro analogs (lower logP) to assess halogen impact on membrane permeability .
Dose-Response Profiling :
- Test concentrations from 1–100 µM to identify biphasic effects (e.g., cytotoxicity at high doses) .
Q. Example Data :
| Analog | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| 5-Bromo derivative | 12.5 | 8.2 |
| 5-Chloro derivative | 25.0 | 15.4 |
Advanced: What computational and experimental methods elucidate the compound’s mechanism of action?
Answer:
Combined approaches are critical:
Molecular Docking :
- Target enzymes like E. coli DNA gyrase (PDB ID: 1KZN) or human topoisomerase IIα. Bromine and chlorophenyl groups show strong hydrophobic interactions in binding pockets .
Enzyme Inhibition Assays :
- Measure IC₅₀ for ATPase activity inhibition (e.g., <10 µM suggests strong binding) .
Metabolic Profiling :
- Use LC-MS to identify metabolites in hepatic microsomes, assessing stability and bioactivation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
